BENGHE Foundational & Exploratory

Check Availability & Pricing

Z-360: A Technical Whitepaper on its Discovery,
Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Z-360

Cat. No.: B1260678

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360 (also known as nastorazepide) is a novel, orally active, and highly selective
cholecystokinin-2 (CCK2)/gastrin receptor antagonist that was under development by Zeria
Pharmaceutical Co., Ltd. for the treatment of pancreatic cancer. This document provides a
comprehensive overview of the discovery, development history, mechanism of action, and
clinical evaluation of Z-360. Preclinical studies have elucidated its unique analgesic properties
in cancer-induced pain models, demonstrating its ability to modulate key signaling pathways.
Clinical trials have investigated its safety and efficacy in combination with standard
chemotherapy. This whitepaper consolidates the available technical data, experimental
methodologies, and clinical findings to serve as a resource for researchers and professionals in
the field of oncology and drug development.

Discovery and Development History

Z-360 is a 1,5-benzodiazepine derivative developed by Zeria Pharmaceutical Co., Ltd. as a
potent and selective antagonist for the CCK2 receptor. The development of Z-360 was aimed at
targeting CCK2 receptor-expressing tumors, such as pancreatic cancer, where the receptor's
activation is implicated in tumor growth and pain.

Development Timeline:
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While a detailed internal timeline from Zeria Pharmaceutical is not publicly available, the
development progression can be inferred from published studies and clinical trial registrations:

Preclinical Development: Initial preclinical studies focused on the pharmacodynamics and
pharmacokinetics of Z-360, establishing its high affinity and selectivity for the CCK2 receptor.
In vivo studies in various cancer models, including pancreatic cancer xenografts, were
conducted to evaluate its anti-tumor and analgesic effects. A significant preclinical study
published in 2010 detailed its mechanism in a cancer-induced pain model in mice.[1]

Phase I Clinical Trials: A Phase | trial was conducted in Japan to assess the safety,
tolerability, and pharmacokinetics of Z-360 in healthy subjects.

Phase Ib/lla Clinical Trial: A multicenter, randomized, double-blind, placebo-controlled Phase
Ib/lla trial was initiated to evaluate the safety and efficacy of Z-360 in combination with
gemcitabine for patients with advanced pancreatic cancer. The results of this trial were
published in 2010.

Phase Il Clinical Trial: Following the Phase Ib/lla study, a randomized Phase Il study (the
ZIPANG study) was conducted to further investigate the efficacy and safety of Z-360 in
combination with gemcitabine in patients with metastatic pancreatic cancer. The results of
this study were published in 2017.

Mechanism of Action

Z-360 exerts its effects primarily through the competitive antagonism of the CCK2 receptor.
This receptor is overexpressed in various tumors, including pancreatic cancer, and is activated
by the hormones cholecystokinin (CCK) and gastrin.

Signaling Pathway Modulation:

Preclinical research has identified a novel pain cascade that is inhibited by Z-360 in the context
of cancer-induced pain.[1] The proposed mechanism involves the following steps:

o Suppression of Interleukin-1f (IL-1() Production: Z-360 is believed to block the CCK1
receptor, leading to the suppression of IL-13 production in the cancerous tissue.[1]
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» Downregulation of Ephrin B1 Gene Expression: The reduction in IL-13 subsequently
prevents the upregulation of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[1]

« Inhibition of NR2B Phosphorylation: By preventing the increase in ephrin B1, Z-360 inhibits
the enhanced tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor
subunit NR2B in the spinal cord. This phosphorylation is a critical step in central sensitization
and pain amplification.[1]

This mechanism of action provides a rationale for the analgesic effects of Z-360 observed in
preclinical models and its potential to alleviate the severe, often opioid-resistant pain
experienced by pancreatic cancer patients.[1]

Preclinical Data
Receptor Binding Affinity and Selectivity

Z-360 has demonstrated high affinity and selectivity for the human CCK2 receptor.

Parameter Value Receptor Reference
i Human CCK2
Ki 0.47 nM
Receptor

In Vivo Efficacy in a Cancer-Induced Pain Model

A key preclinical study investigated the analgesic effects of Z-360 in a mouse model of cancer-
induced pain.

Parameter Treatment Group Result Reference

Ephrin B1 Gene

o Z-360 Inhibited induction [1]
Expression in DRGs
Phosphorylation of S )
] ] Z-360 Inhibited induction [1]
NR2B in Spinal Cord
IL-1B Production in
Cancer-Inoculated Z-360 Suppressed increase [1]

Paw
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Clinical Data
Phase Ib/lla Clinical Trial

This study evaluated the safety and preliminary efficacy of Z-360 in combination with
gemcitabine in patients with advanced pancreatic cancer.

Z-360 (120 mg)  Z-360 (240 mg)  Placebo +
Parameter o o o Reference
+ Gemcitabine + Gemcitabine Gemcitabine

Number of

Patients

Stable Disease 62.5% 25% 60%
Pain Higher proportion  Higher proportion
Improvement vs. Placebo vs. Placebo

The study concluded that Z-360 is safe and well-tolerated when combined with gemcitabine.

Phase Il Clinical Trial (ZIPANG Study)

This randomized, placebo-controlled study further assessed the efficacy of Z-360 with
gemcitabine in metastatic pancreatic cancer.

Z-360 (60

Placebo + Hazard
Parameter mg) + o ] p-value Reference
o Gemcitabine  Ratio (HR)
Gemcitabine
Median Not
Overall 8.5 months 7.2 months 0.81 Statistically
Survival (0OS) Significant

Although the primary endpoint of a statistically significant improvement in overall survival was
not met, a trend towards improved OS was observed in the 60 mg Z-360 group with low
toxicity.

Experimental Protocols
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Cancer-Induced Pain Model in Mice

e Animal Model: Severe cancer-induced pain model in mice. Specific mouse strain and tumor
cell line inoculation details are outlined in the original publication.[1]

e Drug Administration: Z-360 administered orally.

o Ephrin B1 Gene Expression Analysis: Dorsal root ganglia (DRGs) were harvested, and total
RNA was extracted. Ephrin B1 mRNA levels were quantified using real-time reverse
transcription PCR (RT-PCR).

» NR2B Phosphorylation Analysis: The lumbar spinal cord was dissected, and protein extracts
were prepared. Phosphorylated NR2B was detected and quantified by Western blotting using
a specific antibody against the phosphorylated form of the protein.

e |L-1[B Production Measurement: The cancer-inoculated hind paw was homogenized, and the
concentration of IL-1[3 in the supernatant was measured using an enzyme-linked
immunosorbent assay (ELISA) kit.

Phase Il Clinical Trial Protocol (ZIPANG Study)

» Study Design: A randomized, double-blind, placebo-controlled Phase Il study.

Patient Population: Patients with metastatic pancreatic cancer.

Treatment Arms:

o Gemcitabine (1000 mg/m?2) + Z-360 (60 mg, 120 mg, or 240 mg orally twice daily).

o Gemcitabine (1000 mg/m?) + Placebo (orally twice daily).

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-free survival, response rate, safety, and quality of life.

Visualizations
Signaling Pathway of Z-360 in Cancer-Induced Pain
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Caption: Proposed mechanism of Z-360 in alleviating cancer-induced pain.

Experimental Workflow for Preclinical Pain Study
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Caption: Workflow of the preclinical study on Z-360's analgesic effects.

Conclusion

Z-360 is a selective CCK2 receptor antagonist that has shown promise in preclinical models of

pancreatic cancer, particularly in the context of cancer-induced pain. Its novel mechanism of

action, involving the suppression of the IL-1[/ephrin B1/p-NR2B signaling pathway,
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distinguishes it from conventional analgesics. While clinical trials in combination with
gemcitabine did not meet the primary endpoint for a significant survival benefit, a positive trend
was observed. The safety and tolerability profile of Z-360 in combination with chemotherapy
was favorable. Further research may be warranted to explore the potential of Z-360 in specific
patient populations or in combination with other therapeutic agents for pancreatic cancer and
other CCK2-expressing tumors. This whitepaper provides a foundational understanding of the
technical aspects of Z-360's development and may guide future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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